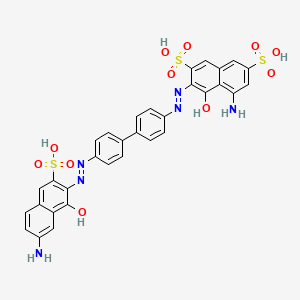
Direct Black BH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Black BH is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. These dyes are widely used for their vibrant colors and ability to bind to various substrates, including textiles, paper, and leather. This compound is particularly known for its excellent dyeing properties on cotton fabrics.
Vorbereitungsmethoden
The synthesis of Direct Black BH involves several key steps, including diazotization, coupling reactions, and reduction
Primary Diazotization Reaction:
p-Nitroaniline is diazotized by adding hydrochloric acid and sodium nitrite at low temperatures (around 10°C). This reaction forms a diazonium salt.Primary Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component to form an azo compound.
Reduction and Plate Filtration: The azo compound undergoes reduction, followed by filtration to remove impurities.
Secondary Diazotization and Coupling Reactions: The process is repeated to introduce additional azo groups, enhancing the dye’s properties.
Drying and Packaging: The final product is dried, crushed, and packaged for industrial use.
Analyse Chemischer Reaktionen
Direct Black BH undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Direct Black BH has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Wirkmechanismus
The mechanism of action of Direct Black BH involves its ability to bind to substrates through various interactions, including hydrogen bonding, van der Waals forces, and ionic interactions. The dye molecules align themselves along the fibers of the substrate, allowing for strong and stable coloration. The molecular targets and pathways involved depend on the specific application and substrate being dyed .
Vergleich Mit ähnlichen Verbindungen
Direct Black BH can be compared with other similar azo dyes, such as Direct Black 22 and Direct Black 19. These dyes share similar structures and dyeing properties but may differ in terms of their specific applications and performance characteristics. This compound is unique in its ability to provide deep, rich black coloration with excellent fastness properties .
Similar Compounds
- Direct Black 22
- Direct Black 19
- Direct Blue 1
- Direct Orange 25
These compounds are also used in various dyeing applications and share similar chemical structures with this compound .
Eigenschaften
CAS-Nummer |
25180-19-2 |
|---|---|
Molekularformel |
C32H24N6O11S3 |
Molekulargewicht |
764.8 g/mol |
IUPAC-Name |
5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H24N6O11S3/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI-Schlüssel |
JDKKCKKFTIMFFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



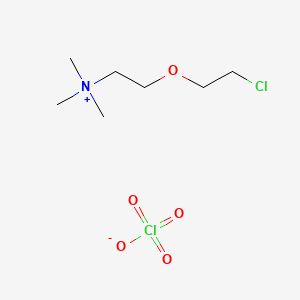
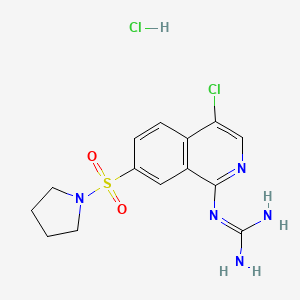
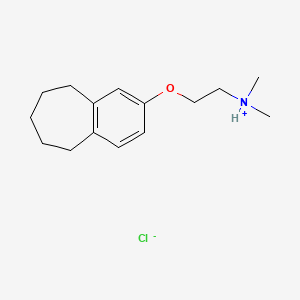
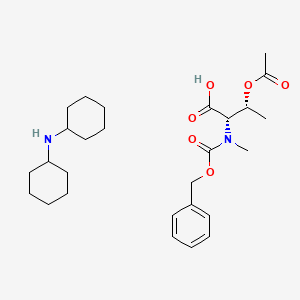
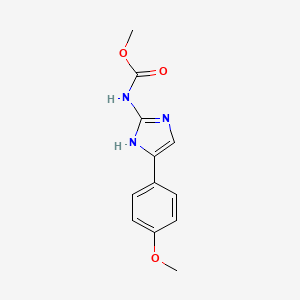
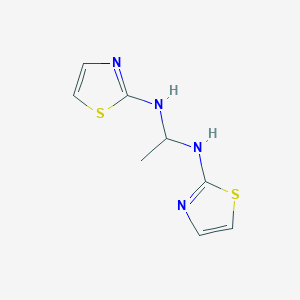
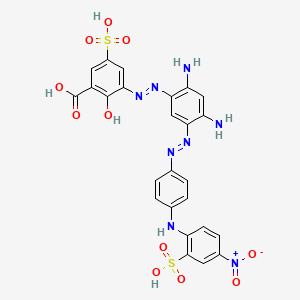
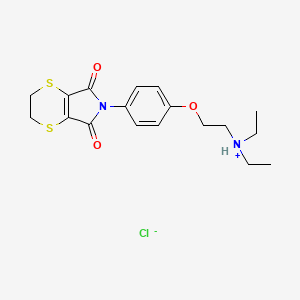
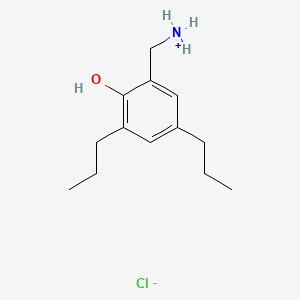
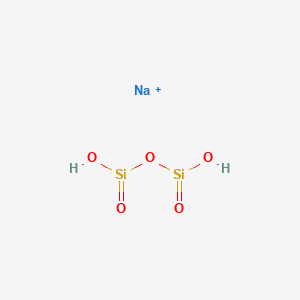
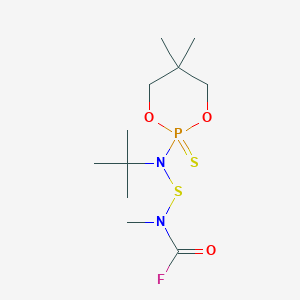
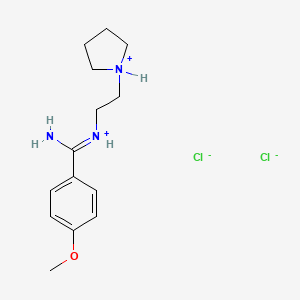
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
